5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a 2-chlorophenyl group at position 3, and a hydroxyl group at position 6. Its molecular weight is approximately 329.8 g/mol (based on structural analogs) . The hydroxyl group at C7 renders it a protic derivative, which distinguishes it from pyrimidinone or amine-substituted analogs.
The tert-butyl and 2-chlorophenyl substituents likely influence reaction yields and regioselectivity.
Properties
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)11(9-18-20)10-6-4-5-7-12(10)17/h4-9,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXDFAJRJCDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of a pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from this scaffold have been evaluated against various bacterial strains. In one study, several pyrazolo compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with chlorophenyl substitutions demonstrated enhanced efficacy compared to standard antibiotics like ampicillin and cefazolin, showing minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against resistant strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug | Inhibition Zone (mm) |
|---|---|---|---|---|
| 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol | E. coli | 20 | Ampicillin | 21 |
| Staphylococcus aureus | 25 | Cefazolin | 24 |
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has also been extensively studied. Notably, compounds within this class have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For example, a derivative demonstrated IC50 values of 0.3 µM against EGFR and 7.6 µM against VEGFR2. In vitro studies using MCF-7 breast cancer cells revealed that these compounds inhibited tumor growth effectively and induced apoptosis while suppressing cell migration and disrupting the cell cycle .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activities. Research indicates that modifications at the 3 and 5 positions significantly influence the compound's potency. For instance, the introduction of various substituents at these positions has led to enhanced activity against mycobacterial ATP synthase, suggesting potential for treating tuberculosis .
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized multiple pyrazolo derivatives and tested them against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and E. coli. The results indicated that certain derivatives not only matched but exceeded the antibacterial efficacy of conventional antibiotics .
- Anticancer Activity Investigation : In a comprehensive analysis involving molecular docking studies, researchers explored how specific pyrazolo derivatives interacted with cancer-related protein targets. The findings suggested that these compounds bind effectively to receptor sites, providing insights into their mechanism of action in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl and 2-chlorophenyl groups significantly alter steric and electronic properties compared to other derivatives:
Key Observations :
- Electronic Effects : The 2-chlorophenyl group introduces ortho-substitution effects, which may hinder rotational freedom compared to para-substituted analogs (e.g., 4-chlorophenyl derivatives) .
- Hydroxyl vs. Amine Groups : The hydroxyl group at C7 (as in the target compound) is critical for hydrogen bonding, whereas amine derivatives (e.g., D393-0388) exhibit enhanced nucleophilicity and basicity .
Optical and Fluorescence Properties
Pyrazolo[1,5-a]pyrimidine derivatives often exhibit fluorescence, influenced by substituents:
- Amino-substituted analogs (e.g., compound 87 in ) show red-shifted absorption (λmax,abs = 336–360 nm) and emission (λmax,em = 393–414 nm) due to extended conjugation from the C7-amino group .
- Hydroxyl-substituted analogs (e.g., the target compound) likely display blue-shifted fluorescence compared to amines, as seen in 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (λem ≈ 304–332 nm) .
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl group provides steric hindrance that may influence the compound's reactivity and stability, while the chlorophenyl group introduces electronic effects that can affect interactions with biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various kinases, including tropomyosin receptor kinases (Trks), which are implicated in several cancers. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Trk Kinases : A study reported that certain derivatives exhibited potent inhibitory activities against Trk kinases with IC50 values less than 5 nM, indicating strong efficacy in blocking pathways involved in tumor growth and metastasis .
- Cell Proliferation : In vitro assays demonstrated that compounds similar to this compound significantly inhibited cell proliferation in various cancer cell lines, showcasing a selectivity index favoring cancerous cells over normal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. Some compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:
- Selectivity and Efficacy : Certain derivatives exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, demonstrating a strong anti-inflammatory profile with minimal side effects on gastric tissues .
Example 1: Trk Inhibition in Cancer Models
In a preclinical model using MDA-MB-231 triple-negative breast cancer cells, treatment with a related pyrazolo[1,5-a]pyrimidine derivative resulted in significant tumor regression and reduced lung metastasis compared to control treatments .
Example 2: Anti-inflammatory Effects
In another study involving carrageenan-induced paw edema in rats, certain pyrazolo derivatives showed high percentages of edema inhibition (up to 96%) compared to standard anti-inflammatory drugs like celecoxib .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 Value (μM) | Selectivity | Model |
|---|---|---|---|
| Trk Kinase Inhibition | < 0.005 | High | Cancer Cell Lines |
| COX-2 Inhibition | 0.034 - 0.052 | Selective | In Vivo Rat Model |
| Cell Proliferation | Variable | Cancer vs Normal Cells | Various Cancer Cell Lines |
| Anti-inflammatory Effect | > 78% Edema Inhibition | High | Carrageenan-induced Edema Model |
Q & A
Q. What are the critical parameters for optimizing multi-step synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain strict thermal gradients to prevent side reactions (e.g., decomposition of tert-butyl or chlorophenyl groups) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency at position 7 .
- Catalysts : Use Lewis acids (e.g., AlCl₃) to activate electrophilic sites during cyclization .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and monitor via TLC (Rf ~0.3–0.5) .
Q. Which spectroscopic techniques are indispensable for structural characterization, and how should conflicting data be resolved?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., pyrimidine C7-OH at δ ~10–12 ppm) .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .
- IR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and aromatic C-Cl (ν ~550–600 cm⁻¹) .
- Conflict Resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .
Q. How should researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours.
- Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Monitor λmax shifts via UV-Vis (220–300 nm) .
- Key Insight : The tert-butyl group enhances steric protection, but the C7-OH may undergo hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. What computational strategies can predict regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) at positions 5 and 7. Fukui indices identify nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states for C7 derivatization) .
- Validation : Compare computational predictions with experimental substituent effects (e.g., electron-withdrawing groups at C3 directing EAS to C5) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs with enhanced bioactivity?
- Methodological Answer :
- Substitution Strategy :
- C3 : Introduce halogens (e.g., Cl, F) to modulate lipophilicity and target binding .
- C7 : Replace -OH with -NH₂ or -OCH₃ to alter hydrogen-bonding capacity .
- Bioassays : Test analogs against kinase or receptor targets (e.g., KDR kinase) using IC₅₀ assays. Corrogate activity with steric/electronic descriptors (Hammett σ, π parameters) .
Q. How should researchers address contradictions between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Step 1 : Verify synthesis fidelity (e.g., confirm tert-butyl incorporation via ¹³C NMR δ 28–32 ppm) .
- Step 2 : Re-run combustion analysis with internal standards (e.g., acetanilide) to rule out instrument error.
- Step 3 : Consider hydrate formation or solvent inclusion (e.g., DMF adducts) via TGA/DSC .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for structurally similar derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
